Jie Li,
Miaomiao Liu,
Yujuan Qiu,
Yuanjing Gan,
Hongkun Jiang,
Boyue Liu,
Hao Wei,
Ning Ma
PMID: 33813823
DOI:
10.1021/acs.langmuir.0c03640
Abstract
Hydroxyapatite (HA) is the main inorganic component of human bones and teeth. It has good biocompatibility and bioactivity, which promotes its good application prospects in the field of bone drug carriers. In this study, tetraethylenepentamine-graphene (rGO-TEPA)/CaCO
:HA composite microspheres were prepared
microwave hydrothermal synthesis using rGO-TEPA/CaCO
solid microspheres as intermediates. Furthermore, the incompletely transformed CaCO
was removed by soaking in a citric acid buffer to obtain rGO-TEPA/HA hollow composite microspheres. The two types of as-prepared composite microspheres exhibited sea urchin-like structures, large BET surface areas, and good dispersibility. Mouse preosteoblast cells (MC3T3-E1) were used for
cytotoxicity experiments. The
cell viability test showed that the two composite drug carriers exhibited noncytotoxicity. Moreover, the doxorubicin (DOX) loading and releasing investigations revealed that the two types of prepared carriers had mild storage-release behaviors and good pH responsiveness. Hence, these rGO-TEPA/HA hollow microspheres have promising applications as bone drug carriers.
Endiries Yibru Hanurry,
Wei-Hsin Hsu,
Haile Fentahun Darge,
Yihenew Simegniew Birhan,
Tefera Worku Mekonnen,
Abegaz Tizazu Andrgie,
Hsiao-Ying Chou,
Chih-Chia Cheng,
Juin-Yih Lai,
Hsieh-Chih Tsai
PMID: 31753357
DOI:
10.1016/j.msec.2019.110245
Abstract
The recent discovery of small interfering RNAs (siRNAs) has opened new avenues for designing personalized treatment options for various diseases. However, the therapeutic application of siRNAs has been confronted with many challenges because of short half-life in circulation, poor membrane penetration, difficulty in escaping from endosomes, and insufficient release into the cytosol. To overcome these challenges, we designed a diethylenetriamine (DETA)- and tetraethylenepentamine (TEPA)-modified polyamidoamine dendrimer generation 4.5 (PDG4.5), and characterized it using
H nuclear magnetic resonance (NMR),
C NMR, correlation spectroscopy (COSY), heteronuclear single-quantum correlation spectroscopy (HSQC), and Fourier transform infrared (FTIR) spectroscopy followed by conjugation with siRNA. The PDG4.5-DETA and PDG4.5-TEPA polyplexes exhibited spherical nanosize, ideal zeta potential, and effective siRNA binding ability, protected the siRNA from nuclease attack, and revealed less cytotoxicity of PDG4.5-DETA and PDG4.5-TEPA in HeLa cells. More importantly, the polyplexes also revealed good cellular internalization and facilitated translocation of the siRNA into the cytosol. Thus, PDG4.5-DETA and PDG4.5-TEPA can act as potential siRNA carriers in future medical and pharmaceutical applications.
Zhijuan Wu,
Wenjing Zhang,
Y James Kang
PMID: 30566157
DOI:
10.1039/c8mt00280k
Abstract
Copper (Cu) regulates hypoxia-inducible factor-1 (HIF-1) transcription activity by affecting the selectivity of HIF-1α binding to the promoters of affected genes. In hypoxia, Cu is required for HIF-1α binding to the promoter of BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3), but the metal does not affect the binding of HIF-1α to the promoter of insulin-like growth factor 2 (IGF2). Here, we made an effort to provide a comprehensive understanding of Cu regulation of the selectivity of HIF-1α binding across the genome. We used tetraethylenepentamine (TEPA), a Cu selective chelator, to reduce Cu content in the cells. We conducted chromatin immunoprecipitation combined with massively parallel DNA sequencing (ChIP-seq) to globally map the binding sites of HIF-1α, RNA polymerase II (Pol II), and the acetylation at the 27th lysine residue of the histone H3 protein (H3K27ac). We also performed RNA-sequencing (RNA-seq) in EA.hy926 cells under hypoxia (1% O2) with or without Cu depression to determine the profile of mRNA expression. Our analyses identified 3197 HIF-1α binding sites under hypoxia. Cu depression by TEPA reduced the number of binding sites to 1820 from the original 3197, but induced 274 new binding sites. We analysed these binding sites in the promoter and putative enhancer regions, coupled with their mRNA expression profiles, and found 281 Cu-dependent and 10 Cu-independent HIF-1α target genes. We found that the core bases "GGAA" and "TTCC" constituted the critical motifs for the binding sites of Cu-dependent genes. This study thus revealed that Cu, by affecting the binding of HIF-1α to the critical motifs in the promoter and putative enhancer regions of HIF-1 regulated genes, leads to the selectivity of HIF-1 regulated expression of Cu-dependent genes.
Liangli Cao,
Guo-Cheng Han,
Haolin Xiao,
Zhencheng Chen,
Cheng Fang
PMID: 31883589
DOI:
10.1016/j.aca.2019.10.049
Abstract
A novel 3D paper-based microfluidic screen-printed electrode (SPE) composed of two layers was constructed by photolithography and screen-printing technology. Aldehyde functionalized hydrophilic zone of the counter and reference electrodes layer was prepared for glucose oxidase immobilization. Highly conductive prussian blue deposited reduced graphene oxide-tetraethylene pentamine (rGO-TEPA/PB) modified paper working electrode layer can be used as an electrochemical sensitive membrane for quantitative detection of hydrogen peroxide (H
O
), which was the enzyme-catalyzed reaction product. Therefore, this 3D paper-based microfluidic electrochemical biosensor can be used for quantitative detection of glucose. Under optimum conditions, the proposed biosensor can be used for quantitative determination of glucose over a wide linear range of 0.1 mM-25 mM with detection limit of 25 μM. Finally, the 3D paper-based microfluidic electrochemical biosensor was applied to determine glucose in human sweat and blood, and the obtained results were in good consistency with values measured by Roche's blood glucose meter. In addition, the proposed 3D paper-based electrochemical device showed good repeatability, stability, and anti-interference, which would be of great potential to monitor glucose in complex biological fluids.
A M Omer,
R E Khalifa,
Zhaohong Hu,
Hong Zhang,
Chao Liu,
Xiao-Kun Ouyang
PMID: 30236756
DOI:
10.1016/j.ijbiomac.2018.09.097
Abstract
In this study, an innovative adsorbent based on tetraethylenepentamine (TEPA) functionalized alginate (Alg) beads (TEPA-Alg) was developed for the adsorptive removal of Cr (VI) from aqueous solutions. Chemical modification of alginate surface was carried out using p-benzoquinone (PBQ) as a coupling agent followed by functionalization with TEPA. The prepared functionalized beads were characterized using FTIR, TGA, SEM, and XPS tools. Results showed that the ion exchange capacity (IEC) significantly increased from 6.34 to 10.32 m
g
with increasing TEPA concentration up to 0.05 M. Furthermore, removal (%) of Cr (VI) increased gradually from 38 to 86% with rising TEPA concentration from 0.0125 M to 0.05 M. While only 22% was recorded using native alginate beads. The gained equilibrium data were fitted to Langmuir isotherm model with maximum adsorption capacity ~ 77 mg/g and the adsorption kinetics were well-expressed by pseudo-first-order model. Reusability studies showed good adsorption properties after 5 consecutive cycles. Results achieved by this study imply that the prepared functionalized TEPA-Alg beads could be efficiently utilized for the removing Cr (VI) ions from their aqueous solutions.
Kibrom Alebel Gebru,
Chandan Das
PMID: 29649732
DOI:
10.1016/j.jenvman.2018.03.131
Abstract
Graft copolymerization of cellulose acetate (CA) and poly (methyl methacrylate) (PMMA) was synthesized through free radical polymerization in the presence of cerium sulfate (CS) as initiator under nitrogen atmosphere in an aqueous solution. During the grafting reactions, the effects of polymerization time and temperature on the grafting were investigated. Furthermore, functionalization of the synthesized product was done using amine group (tetraethylenepentamine, TEPA). The results from Nuclear Magnetic Resonance (
H NMR) spectra confirmed a successful grafting of PMMA on the CA membrane surfaces. Zeta potential (ζ), field emission scanning electron microscopy (FESEM), and atomic absorption spectrophotometer (AAS) characterization studies were done. The maximum removal efficiencies for un-grafted CA (un-g-CA), CA-g-PMMA, and CA-g-PMMA-TEPA membranes at pH of 7.0 were 34.5%, 83.3%, and 99.1%, respectively. The removal percentage results were detected to increase with increasing in the regeneration cycles. At the end of the fourth cycle, the HA removal percentages were 41.6%, 87.4%, and 99.9% for un-g-CA, CA-g-PMMA and CA-g-PMMA-TEPA membranes, respectively.
Mst Ara Gulshan,
Shigeyoshi Matsumura,
Tsunehiko Higuchi,
Naoki Umezawa,
Yoshiya Ikawa
PMID: 29699448
DOI:
10.1080/09168451.2018.1465811
Abstract
Polyamines are a promising class of molecules that can modulate RNA enzyme activities. To analyze the effects of the number of amine moieties systematically, we employed four polyamines sharing dimethylene units to connect amine moieties. As a model RNA enzyme, we used a structurally unstable group I ribozyme, which was activated most and least efficiently by tetraethylenepentamine and diethylenetriamine respectively.
Riikka Gunnar,
Mirka Lumia,
Mikko Pakarinen,
Laura Merras-Salmio
PMID: 29701873
DOI:
10.1002/jpen.1152
Abstract
Essential fatty acid (EFA) status may be compromised during the intestinal failure (IF) rehabilitation. Parenteral lipid restriction is used to treat intestinal failure associated liver disease (IFALD), while the enteral fatty acid (FA) absorption remains limited. We analyzed the FA status among pediatric IF and intestinal insufficiency patients.
We evaluated 49 patients aged 0-18 years attending our nationwide IF referral center. Their serum FA fractions were determined and examined against previous nutrition, parenteral lipid emulsion, and intestinal anatomy data. The patients were divided into 3 subgroups according to their dependence on parenteral nutrition (PN): full enteral (EN) (n = 33), supplemental PN (n = 14) or predominantly PN (n = 20). Trien:tetraen ratio (TTR) ≥0.2 was considered diagnostic for essential fatty acid deficiency (EFAD) and increased risk was suspected if TTR exceeded 0.1.
We identified 8 (16%) patients with elevated TTR ≥0.1; in 3 of them the ratio exceeded 0.2. Five of these children belonged to supplemental PN group. This group carried the highest incidence of elevated TTR (P = 0.0016), with median TTR at 0.06 (interquartile range 0.03-0.09) and two-thirds of the analyzed TTR ≥0.5. Increased EFAD risk was associated with young age (P = 0.0291), current PN with low parenteral lipid content (P = 0.0003), and short remaining small bowel (P = 0.0013).
IF children with supplemental PN carry the highest overall risk for EFAD. Young age, current PN, and short remaining small bowel also increase the risk for EFAD.
Nutthavich Thouchprasitchai,
Nuthapol Pintuyothin,
Sangobtip Pongstabodee
PMID: 29548401
DOI:
10.1016/j.jes.2017.02.015
Abstract
The objective of this research was to investigate CO
adsorption capacity of tetraethylenepentamine-functionalized basic-modified calcined hydrotalcite (TEPA/b-cHT) sorbents at atmospheric pressure formed under varying TEPA loading levels, temperatures, sorbent weight to total gaseous flow rate (W/F) ratios and CO
concentrations in the influent gas. The TEPA/b-cHT sorbents were characterized by means of X-ray diffraction (XRD), Fourier transform infrared spectrometry (FT-IR), thermal gravimetric analysis (TGA), Brunauer-Emmet-Teller (BET) analysis of nitrogen (N
) adsorption/desorption and carbon-hydrogen-nitrogen (CHN) elemental analysis. Moreover, a full 2
factorial design with three central points at a 95% confidence interval was used to screen important factor(s) on the CO
adsorption capacity. It revealed that 85.0% variation in the capacity came from the influence of four main factors and the 15.0% one was from their interactions. A face-centered central composite design response surface method (FCCCD-RSM) was then employed to optimize the condition, the maximal capacity of 5.5-6.1mmol/g was achieved when operating with a TEPA loading level of 39%-49% (W/W), temperature of 76-90°C, W/F ratio of 1.7-2.60(g·sec)/cm
and CO
concentration of 27%-41% (V/V). The model fitted sufficiently the experimental data with an error range of ±1.5%. From cyclical adsorption/desorption and selectivity at the optimal condition, the 40%TEPA/b-cHT still expressed its effective performance after eight cycles.
Xiaojuan Liu,
Wenjing Zhang,
Zhijuan Wu,
Yutao Yang,
Y James Kang
PMID: 30082314
DOI:
10.1074/jbc.RA118.001764
Abstract
Hypoxia-inducible factor 1α (HIF-1α) is a transcription factor that regulates cellular responses to hypoxia. It controls the expression of both BCL2/adenovirus E1B 19-kDa protein-interacting protein 3 (BNIP3) and insulin-like growth factor 2 (IGF2). Previous studies have demonstrated that in hypoxia, copper is required for the expression of
but not for that of
Here, using ChIP assays, computational analyses, luciferase reporter assays, and real-time quantitative RT-PCR, we sought to better understand how copper regulates the differential target gene selectivity of HIF-1α. Human umbilical vein endothelial cells (HUVECs) were exposed to CoCl
or hypoxia conditions to increase HIF-1α accumulation. The binding of HIF-1α to hypoxia-responsive element (HRE) sites in the
or
gene promoter in high- or low-copper conditions was examined. Our analyses revealed three and two potential HRE sites in the
and
promoters, respectively. We identified that HRE (-412/-404) in the
promoter and HRE (-354/-347) in the
promoter are the critical binding sites of HIF-1α. Tetraethelenepentamine (TEPA)-mediated reduction in copper concentration did not affect hypoxia- or CoCl
-induced HIF-1α accumulation. However, the copper reduction did suppress the binding of HIF-1α to the HRE (-412/-404) in
but not the binding of HIF-1α to the HRE (-354/-347) in
In summary, our findings uncovered the mechanistic basis for differential HIF-1α-mediated regulation of
and
, indicating that copper regulates target gene selectivity of HIF-1α at least in part by affecting HIF-1α binding to its cognate HRE in the promoters of these two genes.